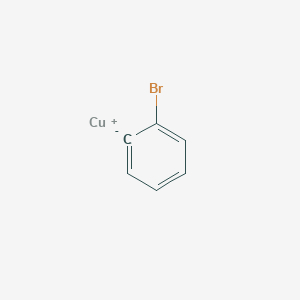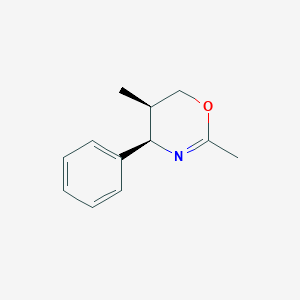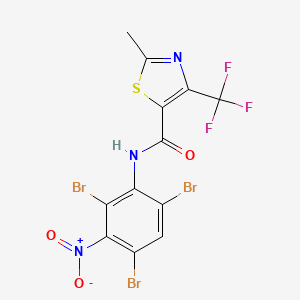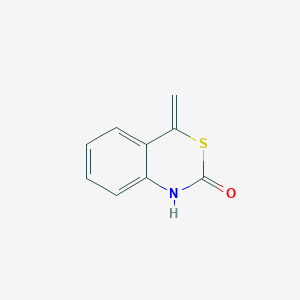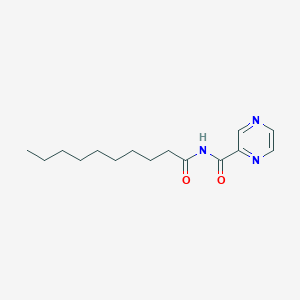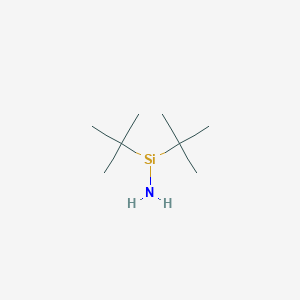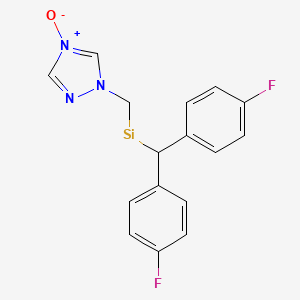![molecular formula C29H44O B14273707 1-Octyl-4-[(4-octylphenoxy)methyl]benzene CAS No. 133928-25-3](/img/structure/B14273707.png)
1-Octyl-4-[(4-octylphenoxy)methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Octyl-4-[(4-octylphenoxy)methyl]benzene is an organic compound with the molecular formula C30H46O It is a derivative of benzene, characterized by the presence of octyl groups and a phenoxy methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Octyl-4-[(4-octylphenoxy)methyl]benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
1-Octyl-4-[(4-octylphenoxy)methyl]benzene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: Electrophilic aromatic substitution is common, where substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic or quinone derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .
Applications De Recherche Scientifique
1-Octyl-4-[(4-octylphenoxy)methyl]benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Explored for its potential as a drug delivery agent or in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Octyl-4-[(4-octylphenoxy)methyl]benzene involves its interaction with molecular targets through hydrophobic and van der Waals interactions. The octyl groups enhance its lipophilicity, allowing it to integrate into lipid bilayers or interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Octyl-4-methylbenzene: Similar structure but lacks the phenoxy methyl group.
4-Octylphenol: Contains the phenol group but lacks the additional octyl group on the benzene ring.
1-Octyl-4-[(4-octylphenyl)methoxy]benzene: Similar structure but with different substituents.
Uniqueness
1-Octyl-4-[(4-octylphenoxy)methyl]benzene is unique due to the presence of both octyl groups and the phenoxy methyl group, which confer distinct physical and chemical properties. These structural features enhance its solubility in organic solvents and its ability to interact with hydrophobic environments, making it valuable in various applications .
Propriétés
Numéro CAS |
133928-25-3 |
|---|---|
Formule moléculaire |
C29H44O |
Poids moléculaire |
408.7 g/mol |
Nom IUPAC |
1-octyl-4-[(4-octylphenoxy)methyl]benzene |
InChI |
InChI=1S/C29H44O/c1-3-5-7-9-11-13-15-26-17-19-28(20-18-26)25-30-29-23-21-27(22-24-29)16-14-12-10-8-6-4-2/h17-24H,3-16,25H2,1-2H3 |
Clé InChI |
GZZKBLMJTJOMOU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC=C(C=C1)COC2=CC=C(C=C2)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


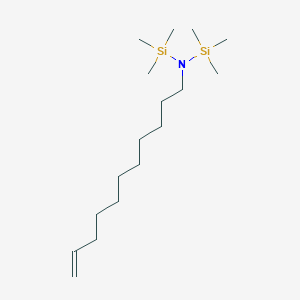
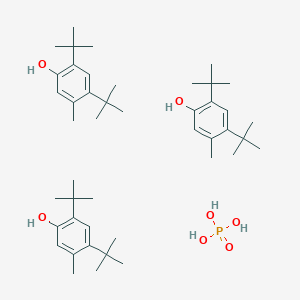

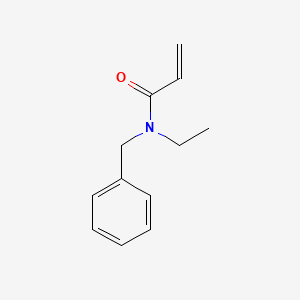
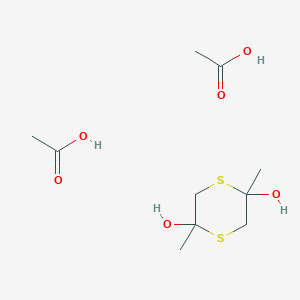
![3-[3-(3-tert-Butoxypropoxy)propoxy]propan-1-ol](/img/structure/B14273665.png)

